Cas no 6704-68-3 (8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6R,11aS,11bR)-)

8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6R,11aS,11bR)- structure
6704-68-3 structure
Productnaam:8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6R,11aS,11bR)-
CAS-nummer:6704-68-3
MF:C13H15NO2
MW:217.263703584671
CID:513685
PubChem ID:928095

8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6R,11aS,11bR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6R,11aS,11bR)-
    • virosecurinine
    • SR-01000721464-6
    • (6R,11AS,11BR)-9,10,11,11A-TETRAHYDRO-8H-6,11B-METHANOFURO(2,3-C)PYRIDO(1,2-A)AZEPIN-2(6H)-ONE
    • AC-34984
    • 2.ALPHA.,7.ALPHA.-SECURININE
    • AKOS025401340
    • Securinan-11-one, (2alpha,7beta,9beta)-
    • (+)-Virosecurinine
    • SR-01000721464-5
    • 8H-6,11B-METHANOFURO(2,3-C)PYRIDO(1,2-A)AZEPIN-2(6H)-ONE, 9,10,11,11A-TETRAHYDRO-, (6R-(6.ALPHA.,11A.BETA.,11B.ALPHA.))-
    • D05X6H4208
    • UNII-D05X6H4208
    • NSC-107414
    • 8H-6,11B-METHANOFURO(2,3-C)PYRIDO(1,2-A)AZEPIN-2(6H)-ONE, 9,10,11,11A-TETRAHYDRO-, (6R,11AS,11BR)-
    • 6704-68-3
    • (1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
    • SECURINAN-11-ONE, (2.ALPHA.,7.BETA.,9.BETA.)-
    • SR-01000721464-4
    • HMS2208H24
    • CHEMBL1495075
    • D-SECURININE
    • (2-alpha,7-beta,9-beta)-Securinan-11-one
    • DTXSID901316136
    • SR-01000721464
    • AC-11202
    • 2-alpha,7-alpha-Securinine
    • Virosecurinin
    • Securinan-11-one, (2-alpha,7-beta,9-beta)-
    • MLS000574925
    • SMR000156309
    • NSC 107414
    • Inchi: InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m0/s1
    • InChI-sleutel: SWZMSZQQJRKFBP-GMXVVIOVSA-N
    • LACHT: C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Berekende eigenschappen

  • Exacte massa: 217.11035
  • Monoisotopische massa: 217.11
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 0
  • Complexiteit: 426
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.1
  • Topologisch pooloppervlak: 29.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.3
  • Kookpunt: 459°C at 760 mmHg
  • Vlampunt: 197°C
  • Brekindex: 1.633
  • PSA: 29.54
  • LogboekP: 1.34290
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd